The Unassuming Workhorse: A Technical Guide to the Physicochemical Properties of N¹,N¹-Dimethylpropane-1,2-diamine
The Unassuming Workhorse: A Technical Guide to the Physicochemical Properties of N¹,N¹-Dimethylpropane-1,2-diamine
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
N¹,N¹-Dimethylpropane-1,2-diamine (CAS No. 108-15-6), a chiral vicinal diamine, is a versatile building block in modern organic and medicinal chemistry. Despite its unassuming structure, its unique combination of a primary and a tertiary amine offers a valuable platform for the synthesis of complex molecules, including pharmaceutical intermediates and chiral ligands. This technical guide provides a comprehensive overview of the core physicochemical properties of N¹,N¹-dimethylpropane-1,2-diamine, supported by detailed experimental protocols and an analysis of its spectroscopic characteristics. The causality behind experimental choices and the implications of its properties for practical applications are discussed to provide field-proven insights for researchers and drug development professionals.
Introduction: Beyond the Name
Initially, it is critical to clarify the nomenclature. The compound of interest, systematically named N¹,N¹-Dimethylpropane-1,2-diamine , is occasionally referred to by the less precise name 1-(Dimethylamino)propan-2-ylamine. Structurally, it features a propane backbone with a primary amine at the C2 position and a tertiary dimethylamino group at the C1 position. This arrangement of functional groups imparts a unique set of properties, including stereochemistry, differential basicity, and nucleophilicity, making it a valuable synthon.
This guide delves into these properties, providing not just the data, but the context and methodology required for its effective use in a laboratory setting. We will explore its fundamental characteristics, methods for their determination, spectroscopic signature, and its applications, particularly in areas relevant to pharmaceutical development.
Core Physicochemical Properties
The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and formulation choices.
Structural and General Properties
N¹,N¹-Dimethylpropane-1,2-diamine is a chiral liquid, typically colorless to pale yellow, with a characteristic amine odor. Its core structure is depicted below, along with its key identifiers.
Caption: Chemical structure of N¹,N¹-Dimethylpropane-1,2-diamine.
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | N¹,N¹-Dimethylpropane-1,2-diamine | - |
| CAS Number | 108-15-6 | [1][2][3] |
| Molecular Formula | C₅H₁₄N₂ | [1][2][4] |
| Molecular Weight | 102.18 g/mol | [1][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 113-125 °C | [1] |
| Melting Point | -30.5 °C | - |
| Density | 0.823 g/cm³ | - |
| Flash Point | 22.6 - 35 °C | [1] |
| Water Solubility | Miscible / 4.63 (units unspecified) | - |
| pKa (most basic) | 9.84 | - |
| log Kow | -0.0185 | - |
| Refractive Index | ~1.44 | - |
Note: Some properties are reported across a range from different suppliers and databases. Experimental verification is recommended.
Basicity and pKa Values
The presence of two amine groups with different substitution patterns—a primary (NH₂) and a tertiary (N(CH₃)₂)—results in two distinct basicity constants (pKa values). The tertiary amine is typically more basic than the primary amine in the gas phase due to the electron-donating inductive effect of the methyl groups. However, in aqueous solution, solvation effects can alter this order. The reported pKa of 9.84 likely corresponds to the protonation of the more basic nitrogen.
Understanding these distinct pKa values is crucial for applications in catalysis, where selective deprotonation or metal coordination might be required, and in drug development, where the ionization state at physiological pH (7.4) affects absorption, distribution, metabolism, and excretion (ADME) properties.
Experimental Protocols for Property Determination
To ensure scientific integrity, this section details standardized, self-validating protocols for determining key physicochemical properties. The causality behind the procedural steps is explained to provide a deeper understanding.
Boiling Point Determination (Micro-Scale Method)
The Thiele tube method is a reliable and material-sparing technique for determining the boiling point of a liquid.
Causality: This method defines the boiling point as the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure. The continuous stream of bubbles indicates the vapor pressure exceeds the external pressure. As the system cools, the precise moment the liquid re-enters the capillary tube signifies that the internal and external pressures are equal.
Protocol:
-
Sample Preparation: Fill a small glass vial (e.g., a 6 x 50 mm culture tube) to about half-full with N¹,N¹-dimethylpropane-1,2-diamine.[2]
-
Capillary Inversion: Place a melting-point capillary tube, sealed end up, into the vial.[2]
-
Apparatus Assembly: Attach the vial to a thermometer using a small rubber band, ensuring the bottom of the vial is level with the thermometer bulb.[2]
-
Heating: Insert the assembly into a Thiele tube containing mineral oil, ensuring the sample is immersed. Heat the side arm of the Thiele tube gently with a micro-burner or heat gun.[5][6]
-
Observation: Heat until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5][6]
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube.[5]
-
Validation: Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
Caption: Experimental workflow for boiling point determination.
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constants of the conjugate acids of the diamine.
Causality: This method involves neutralizing the protonated amine(s) with a strong base. By monitoring the pH as a function of the volume of titrant added, a titration curve is generated. The pH at the half-equivalence point(s) corresponds to the pKa value(s), as described by the Henderson-Hasselbalch equation. For a diamine, two inflection points are expected, yielding two pKa values.[7][8]
Protocol:
-
Sample Preparation: Prepare a dilute aqueous solution (e.g., 0.01 M) of N¹,N¹-dimethylpropane-1,2-diamine. To maintain constant ionic strength, a background electrolyte like 0.1 M KCl can be used.
-
Acidification: Acidify the solution to a low pH (e.g., pH 2) with a standardized solution of a strong acid (e.g., 0.1 M HCl) to ensure both amine groups are fully protonated.
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature and begin stirring. Immerse a calibrated pH electrode. Add small, precise increments of a standardized strong base (e.g., 0.1 M NaOH) from a burette.
-
Data Collection: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until a high pH (e.g., pH 12) is reached.
-
Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis). Determine the equivalence points from the inflection points of the curve (often found using the first or second derivative). The pH at the halfway point to each equivalence point corresponds to a pKa value.[9]
Spectroscopic Profile
The spectroscopic profile of a molecule is its unique fingerprint, indispensable for identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons (a singlet), the diastereotopic protons of the CH₂ group, the CH proton, the NH₂ protons (a broad singlet), and the C-methyl protons (a doublet). The exact chemical shifts and coupling constants would provide confirmation of the structure.
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five unique carbon environments in the molecule: two N-methyl carbons, the methylene carbon (C1), the methine carbon (C2), and the C-methyl carbon.[7][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present. For N¹,N¹-dimethylpropane-1,2-diamine, key characteristic absorptions include:
-
N-H Stretching: A pair of medium-intensity bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching: Bands just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds.
-
N-H Bending (Scissoring): An absorption around 1600 cm⁻¹.
-
C-N Stretching: Bands in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight (102.18). A prominent fragment is often observed from the alpha-cleavage adjacent to the nitrogen atoms, which is a characteristic fragmentation pathway for amines.
Synthesis and Applications in Drug Development
While N¹,N¹-dimethylpropane-1,2-diamine is commercially available, understanding its synthesis provides context for potential impurities and cost-effective production. Its applications are rooted in its bifunctional and chiral nature.
Representative Synthesis
A common strategy for synthesizing chiral 1,2-diamines involves starting from readily available chiral precursors, such as amino acids. A plausible, though not widely documented, route could start from L-alanine.
Conceptual Pathway:
-
Protection: Protection of the amine and carboxylic acid groups of L-alanine.
-
Reduction: Reduction of the protected carboxylic acid to a primary alcohol.
-
Activation & Substitution: Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with dimethylamine.
-
Deprotection: Removal of the protecting group from the primary amine to yield the final product.
This multi-step process highlights the importance of robust protecting group strategies to ensure regioselectivity.[11]
Caption: Conceptual synthesis pathway from L-alanine.
Role as a Chiral Ligand and Intermediate
The true value of N¹,N¹-dimethylpropane-1,2-diamine in drug development lies in its application as a chiral building block.
-
Chiral Ligands: Vicinal diamines are foundational components of highly effective ligands for asymmetric catalysis.[12] When complexed with transition metals (e.g., rhodium, ruthenium, nickel, copper), the resulting chiral catalysts can facilitate enantioselective reactions, such as hydrogenations, cross-couplings, and cyclopropanations.[13] This is critical in pharmaceutical synthesis where often only one enantiomer of a drug is biologically active.
-
Pharmaceutical Scaffolds: The diamine motif is a common feature in many biologically active molecules. This compound can serve as a versatile intermediate, allowing for the differential functionalization of its two amine groups to build more complex molecular architectures. Its use can introduce a key chiral center and modulate properties like solubility and receptor binding.
Safety and Handling
N¹,N¹-Dimethylpropane-1,2-diamine is classified as a flammable liquid and is corrosive. It can cause severe skin burns and eye damage and is harmful if swallowed.[1]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[1] Recommended storage temperature is often 2-8 °C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N¹,N¹-Dimethylpropane-1,2-diamine is a potent and versatile chemical tool whose value is greater than the sum of its parts. Its combination of a primary and a tertiary amine on a chiral backbone provides a unique handle for synthetic chemists. A thorough understanding of its physicochemical properties, from its boiling point and basicity to its spectroscopic signature, is paramount for its effective and safe utilization. For professionals in drug discovery and development, this compound represents a valuable building block for creating novel chiral ligands and complex pharmaceutical intermediates, underscoring the importance of seemingly simple molecules in the advancement of medicinal chemistry.
References
-
Blagbrough, I. S., Metwally, A. A., & Geall, A. J. (2011). Measurement of Polyamine pKa Values. In Polyamines: Methods and Protocols (pp. 493-510). Humana Press. [Link]
-
Goretzke, T., & Thöming, J. (2011). Measurement of polyamine pKa values. PubMed. [Link]
-
PubChem. (n.d.). 1,2-Propanediamine, N,N'-dimethyl-. PubChem Compound Summary for CID 547031. Retrieved March 10, 2026, from [Link]
- BenchChem. (2025).
-
Nichols, L. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. [Link]
-
University of Calgary. (n.d.). Boiling Point Determination. [Link]
-
chymist.com. (n.d.). Micro Boiling Point Determination. [Link]
-
PubChem. (n.d.). 1,2-Propanediamine, N2,N2-dimethyl-. PubChem Compound Summary for CID 89217. Retrieved March 10, 2026, from [Link]
-
King Saud University. (n.d.). Experiment name / Determination of Boiling point Purpose. [Link]
-
Al-Masdar, A. S. (2021, September 19). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]
-
Aghabozorg, H., et al. (2012). N 1,N 1-Dimethylpropane-1,2-diaminium bis(6-carboxypyridine-2-carboxylate) monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o729–o730. [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N'-(ethylcarbonimidoyl)-N,N-dimethyl-. NIST Chemistry WebBook. Retrieved March 10, 2026, from [Link]
-
University of Science and Technology of China. (n.d.). 1H-NMR. [Link]
- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.
-
Li, J., et al. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions, 32, 1369-1374. [Link]
-
Wang, C., et al. (2020). Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N'-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane. Organic Syntheses, 97, 1-17. [Link]
-
Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved March 10, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved March 10, 2026, from [Link]
- BenchChem. (2025). Synthesis of N-Methyl-L-alanine: A Technical Guide. BenchChem Technical Support.
-
Hayrapetyan, D., et al. (2020). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. Organic & Biomolecular Chemistry, 18(3), 435-446. [Link]
- BenchChem. (2025). what are the chemical properties of N,N-Dimethyl-1,3-propanediamine. BenchChem Technical Support.
-
NIST. (n.d.). 1,3-Propanediamine, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved March 10, 2026, from [Link]
-
Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved March 10, 2026, from [Link]
Sources
- 1. N1,N1-DIMETHYLPROPANE-1,2-DIAMINE | 108-15-6 [sigmaaldrich.com]
- 2. keyorganics.net [keyorganics.net]
- 3. 108-15-6 | N1,N1-Dimethylpropane-1,2-diamine [chemindex.com]
- 4. echemi.com [echemi.com]
- 5. 1,2-diamine synthesis by diamination [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,2-Propanediamine, N,N'-dimethyl- | C5H14N2 | CID 547031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,2-Dimethylpropylamine(598-74-3) 13C NMR spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of chiral diamine ligands for nickel-catalyzed asymmetric cross-couplings of alkylchloroboronate esters with alkylzincs: (1R,2R)-N,N’-dimethyl-1,2-bis(2-methylphenyl)-1,2-diaminoethane - PMC [pmc.ncbi.nlm.nih.gov]
